molecular formula C12H15N3O6 B13782292 2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine

2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine

Cat. No.: B13782292
M. Wt: 297.26 g/mol
InChI Key: BLPURQSRCDKZNX-IWSPIJDZSA-N
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Description

2,4,6-Tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine (CAS: 2589-01-7), also known as cyanuric acid triglycidyl ester, is a triazine derivative with three glycidyl ether substituents . Its molecular formula is C₁₂H₁₅N₃O₆, with an average mass of 297.267 g/mol. The compound is characterized by its reactive epoxy (oxirane) groups, which enable crosslinking in polymer chemistry. It is widely used in epoxy resins for coatings, adhesives, and composite materials due to its high reactivity with amines, anhydrides, and other curing agents.

Properties

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

2,4,6-tris[[(2R)-oxiran-2-yl]methoxy]-1,3,5-triazine

InChI

InChI=1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2/t7-,8-,9-/m1/s1

InChI Key

BLPURQSRCDKZNX-IWSPIJDZSA-N

Isomeric SMILES

C1[C@@H](O1)COC2=NC(=NC(=N2)OC[C@H]3CO3)OC[C@H]4CO4

Canonical SMILES

C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,R,R)-Triglycidyl Isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of glycidyl groups through the epoxidation of the chlorohydrin intermediates. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of (R,R,R)-Triglycidyl Isocyanurate involves large-scale reactors and continuous processing techniques. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification methods such as distillation and crystallization ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(R,R,R)-Triglycidyl Isocyanurate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (R,R,R)-Triglycidyl Isocyanurate include amines, alcohols, thiols, and acids. The reaction conditions vary depending on the desired product but typically involve moderate temperatures (50-100°C) and the use of catalysts to accelerate the reactions .

Major Products Formed

The major products formed from the reactions of (R,R,R)-Triglycidyl Isocyanurate include cross-linked polymers, modified resins, and functionalized derivatives with specific properties tailored for various applications .

Scientific Research Applications

(R,R,R)-Triglycidyl Isocyanurate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (R,R,R)-Triglycidyl Isocyanurate involves the reactivity of its glycidyl groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Analysis

The triazine core allows diverse functionalization. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
2,4,6-Tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine Glycidyl ether C₁₂H₁₅N₃O₆ 297.267 Epoxy resin crosslinker, adhesives
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT) Pyridyl C₁₈H₁₂N₆ 312.33 MOFs, coordination polymers
2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine Thienyl C₁₅H₉N₃S₃ 327.45 Catalysis, CO₂ sequestration, liquid crystals
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine Bromophenyl C₂₁H₁₂Br₃N₃ 564.126 Flame retardancy, thermal stability
TR1 (carbazole derivative) Carbazole-phenyl C₄₅H₃₃N₆ 657.80 Solvatochromic effects, optoelectronics
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Trifluoromethyl C₆F₉N₃ 273.08 Chemical resistance, high stability

Optical and Electronic Properties

  • TR1 (carbazole) : Shows solvatochromic shifts in emission spectra (λₑₘ = 450–550 nm), enabling tunable optoelectronics .
  • Thienyltriazine : Broad absorption in UV-vis range (300–500 nm), suitable for photovoltaic cells .
  • TPT : Fluorescence quenching in MOFs used for sensing metal ions .

Research Findings and Data

Table 2: Key Research Data

Compound Thermal Decomposition (°C) λₐᵦₛ (nm) λₑₘ (nm) Notable Application
Epoxy-functionalized 200–300 N/A N/A Epoxy adhesives
Thienyltriazine 350 320–400 450–550 Organic photovoltaics
Carbazole-TR1 >300 350–400 450–550 OLEDs
TPT (pyridyl) 280 270–320 380 MOF-based sensors

Biological Activity

Chemical Structure and Properties

The molecular formula of 2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine is C12H15N3O6C_{12}H_{15}N_{3}O_{6}, with a molecular weight of 297.26 g/mol. The presence of oxirane groups enhances the compound's reactivity and potential for further modifications, making it a versatile candidate in organic synthesis and materials science.

Biological Activities of Triazine Derivatives

Triazine compounds have been extensively studied for their biological activities. Notably, they exhibit:

  • Anticancer Activity : Many triazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Antimicrobial Properties : Triazines are known for their herbicidal and antimicrobial activities. The incorporation of oxirane groups may enhance these properties due to their ability to interact with biological macromolecules.

Research Findings and Case Studies

While direct studies on this compound are sparse, the following findings from related triazine derivatives provide insights into its potential biological activities:

CompoundActivityIC50 ValuesCell Lines
Compound AAnticancer0.20 µMA549
Compound BAnticancer1.25 µMMCF-7
Compound CAnticancer0.026 µMHCT116
Compound DAntimicrobialN/AVarious Bacteria

These studies highlight the potential for similar activities in this compound due to the structural similarities with these derivatives .

The mechanisms through which triazine derivatives exert their biological effects often involve:

  • Enzyme Inhibition : Many triazines act as inhibitors of key enzymes involved in cancer progression and cell proliferation. For example, certain derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer metabolism and growth regulation .
  • Induction of Apoptosis : Some triazine compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

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